molecular formula C13H14ClN3O2S B2887850 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921822-06-2

2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2887850
CAS No.: 921822-06-2
M. Wt: 311.78
InChI Key: AOYZAHZBXIGDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C13H14ClN3O2S and its molecular weight is 311.78. The purity is usually 95%.
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Biological Activity

2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and antimicrobial applications. With a molecular formula of C13H14ClN3O2S and a molecular weight of approximately 311.79 g/mol, this compound features a complex structure that includes an imidazole ring, a thioether linkage, and a hydroxymethyl substituent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it exhibits high binding affinity for androgen receptors, which are often overexpressed in prostate cancer cells. This interaction facilitates the accumulation of the compound in cancerous tissues, making it valuable for imaging applications such as Single Photon Emission Computed Tomography (SPECT).

Key Mechanisms:

  • Binding Affinity : The compound binds effectively to androgen receptors, enhancing its potential as a targeting ligand in cancer therapy.
  • Enzyme Interaction : It has shown interactions with enzymes involved in lipid metabolism, which may influence various metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi.

Anticancer Activity

Research indicates that this compound could serve as an effective anticancer agent due to its specificity for androgen receptors. This specificity is crucial for developing targeted therapies for prostate cancer.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated moderate to good antimicrobial activity against various Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate promising efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Microbial Strain MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Candida albicans16.69 - 78.23

Case Studies

Several studies have investigated the biological activity of similar compounds within the imidazole class, leading to insights into their potential therapeutic applications:

  • Prostate Cancer Imaging : A study highlighted the use of imidazole derivatives as imaging agents for prostate cancer, emphasizing their selective binding to androgen receptors.
  • Antimicrobial Efficacy : Research on related thioether compounds revealed their effectiveness against various microbial strains, supporting the notion that structural modifications can enhance biological activity.
  • Mechanistic Studies : Ongoing research aims to elucidate the specific molecular targets of this compound, focusing on its inhibition of critical enzymes involved in microbial growth and cancer cell proliferation .

Properties

IUPAC Name

2-[2-[(2-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c14-11-4-2-1-3-9(11)8-20-13-16-5-10(7-18)17(13)6-12(15)19/h1-5,18H,6-8H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYZAHZBXIGDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=C(N2CC(=O)N)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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